Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18164630
InChI: InChI=1S/C9H13F2NO3.ClH/c1-14-7(13)8-4-12-2-6(3-15-5-8)9(8,10)11;/h6,12H,2-5H2,1H3;1H
SMILES:
Molecular Formula: C9H14ClF2NO3
Molecular Weight: 257.66 g/mol

Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride

CAS No.:

Cat. No.: VC18164630

Molecular Formula: C9H14ClF2NO3

Molecular Weight: 257.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride -

Specification

Molecular Formula C9H14ClF2NO3
Molecular Weight 257.66 g/mol
IUPAC Name methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H13F2NO3.ClH/c1-14-7(13)8-4-12-2-6(3-15-5-8)9(8,10)11;/h6,12H,2-5H2,1H3;1H
Standard InChI Key PLZNGMJCNHVZOK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C12CNCC(C1(F)F)COC2.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a bicyclo[3.3.1]nonane scaffold, a fused ring system comprising a seven-membered azabicyclo ring and a three-membered oxa ring. The 9,9-difluoro substitution introduces electronegative fluorine atoms at the bridgehead positions, which can enhance metabolic stability and modulate lipophilicity. The methyl ester group at position 1 contributes to the molecule’s polarity, while the hydrochloride salt improves solubility in aqueous media.

Key structural descriptors include:

  • SMILES: COC(=O)C12CNCC(C1(F)F)COC2.Cl

  • InChIKey: PLZNGMJCNHVZOK-UHFFFAOYSA-N

Physicochemical Properties

Thermodynamic and spectroscopic data for the compound remain limited, but its molecular weight (257.66 g/mol) and functional groups suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The difluoromethyl groups likely reduce basicity at the bridged amine, potentially altering protonation states under physiological conditions.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride involves multistep organic reactions, though detailed protocols are proprietary. General steps inferred from related bicyclo compounds include:

  • Ring-Closing Reactions: Formation of the azabicyclo framework via intramolecular cyclization, possibly using transition-metal catalysts.

  • Fluorination: Introduction of fluorine atoms via electrophilic or nucleophilic fluorinating agents such as Selectfluor® or DAST.

  • Esterification: Methyl esterification of the carboxyl group using methanol under acidic conditions.

  • Salt Formation: Precipitation of the hydrochloride salt to enhance crystallinity and stability.

Critical parameters such as temperature, solvent choice (e.g., tetrahydrofuran or dichloromethane), and catalyst loading are optimized to maximize yield and purity.

Reactivity and Derivatives

The compound’s reactivity is influenced by its functional groups:

  • Ester Group: Susceptible to hydrolysis under basic or enzymatic conditions, forming carboxylic acid derivatives.

  • Bridged Amine: Capable of participating in alkylation or acylation reactions to modify pharmacological properties.

  • Difluoromethyl Groups: Resist oxidative metabolism, enhancing in vivo stability.

Comparative Analysis with Related Bicyclo Compounds

PropertyMethyl 9,9-Difluoro-3-Oxa-7-Azabicyclo[3.3.1]Nonane-1-Carboxylate Hydrochloride3,7-Diazabicyclo[3.3.1]Nonane Derivatives
Molecular FormulaC9H14ClF2NO3\text{C}_9\text{H}_{14}\text{ClF}_2\text{NO}_3 C8H15N2\text{C}_8\text{H}_{15}\text{N}_2
Molecular Weight (g/mol)257.66125.21
Primary ApplicationsNeuropharmacology, oncologyOrexin receptor antagonism
Metabolic StabilityHigh (due to fluorination)Moderate

Challenges and Future Directions

Current limitations include sparse pharmacokinetic data and a lack of in vivo toxicity profiles. Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Modifying the ester or amine groups to optimize target affinity.

  • Pharmacokinetic Profiling: Assessing oral bioavailability and half-life in preclinical models.

  • Target Validation: Confirming orexin receptor binding via radioligand displacement assays.

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